2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone
Overview
Description
2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone is a hydroxyquinone compound. Hydroxyquinones are a class of quinoid compounds that have hydroxy groups directly attached to the quinone ring. These compounds are found in nature and exhibit unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for preparing hydroxyquinones, including 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone, is through Thiele-Winter acetoxylation. This method involves reacting 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These derivatives are then oxidized to the desired hydroxyquinone compounds .
Industrial Production Methods
Industrial production methods for hydroxyquinones often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Acids and bases: For hydrolysis and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone include:
Lawsone: A simple hydroxynaphthoquinone found in henna.
Conocurvone: A trimeric hydroxynaphthoquinone with potential anti-HIV activity.
Uniqueness
What sets this compound apart is its unique structure, which includes a long alkyl chain with a double bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h6-7,17,24H,3-5,8-16H2,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQJXPRVZBEFP-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345917 | |
Record name | Maesanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856427-86-6 | |
Record name | Maesanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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